o-TOLYLTETRAZOLIUM RED
Overview
Description
o-TOLYLTETRAZOLIUM RED, also known as 2,5-Diphenyl-3-(o-tolyl)tetrazolium chloride, is a redox indicator widely used in biological and medical research. It is a water-soluble compound that is reduced by living cells to form a red formazan product. This property makes it useful for assessing cell viability, metabolic activity, and mitochondrial function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-TOLYLTETRAZOLIUM RED typically involves the reaction of o-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: o-TOLYLTETRAZOLIUM RED undergoes several types of chemical reactions, including:
Reduction: It is reduced by living cells to form a red formazan product.
Oxidation: It can be oxidized back to its original form under certain conditions.
Common Reagents and Conditions:
Reduction: Typically involves biological systems where enzymes facilitate the reduction process.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Reduction: Red formazan product.
Oxidation: Reverts to this compound.
Scientific Research Applications
o-TOLYLTETRAZOLIUM RED has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed to assess cell viability and metabolic activity.
Medicine: Utilized in diagnostic tests to evaluate mitochondrial function and cellular health.
Industry: Applied in the production of diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of o-TOLYLTETRAZOLIUM RED involves its reduction by cellular enzymes to form a red formazan product. This reduction process is indicative of cellular metabolic activity and viability. The compound targets mitochondrial enzymes, which play a crucial role in the electron transport chain and cellular respiration .
Comparison with Similar Compounds
Tetrazolium Blue: Another redox indicator used for similar applications.
Tetrazolium Violet: Used in cell viability assays.
Tetrazolium Green: Employed in various biochemical assays.
Uniqueness: o-TOLYLTETRAZOLIUM RED is unique due to its specific reduction to a red formazan product, which provides a clear and distinct color change. This makes it particularly useful in assays where visual detection is crucial .
Properties
IUPAC Name |
2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGWTXQSRIHRC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637586 | |
Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33926-00-0 | |
Record name | 33926-00-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.